N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a complex organic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of rings, including a triazole ring and a pyridazin ring . The presence of these rings suggests that the compound could have interesting chemical properties and potential biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety have been synthesized through various chemical routes and evaluated for their biological activities. For example, triazolopyrimidine and pyridotriazine derivatives were synthesized from hydrazinyl-pyridine-3-carbonitrile, showing antimicrobial and antioxidant activities upon evaluation. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies, suggesting their potential as therapeutic agents (Flefel et al., 2018). Similarly, pyrimidooxadiazine and triazolopyrimidooxadiazine derivatives have been evaluated for their cytotoxic activities in human cancer cell lines, indicating that compounds with triazole moiety fused to the core structure are more active than those without, suggesting a path towards the development of novel anticancer agents (Mousavi et al., 2015).
Potential Anticancer Agents
The exploration of [1,2,4]triazolo[4,3-b]pyridazine derivatives as anticancer agents has been a significant area of research. Compounds synthesized using this core structure have shown cytotoxic effects against breast cancer cells, with certain derivatives demonstrating potent efficacy in inhibiting tumor growth in vitro. This suggests that modifications to the [1,2,4]triazolo[4,3-b]pyridazine scaffold can lead to the development of effective anticancer therapies (Kohandel et al., 2021).
Antimicrobial and Antioxidant Properties
The [1,2,4]triazolo[4,3-b]pyridazine derivatives have also been evaluated for their antimicrobial properties. Some compounds have demonstrated pronounced antimicrobial activity, highlighting their potential as leads for the development of new antimicrobial agents. Additionally, certain derivatives exhibit antioxidant activities, further underscoring the versatility of this chemical scaffold in the development of compounds with diverse therapeutic properties (Bhuiyan et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-13-2-1-3-14(10-13)21-16(26)11-27-17-5-4-15-22-23-18(25(15)24-17)12-6-8-20-9-7-12/h1-10H,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGARPTQVLMVEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.